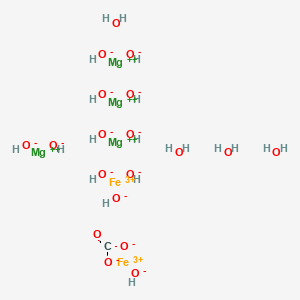
6-Fluoro-4-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-methylpyridine-3-carbonitrile is a chemical compound used in various scientific research applications. It is often used for pharmaceutical testing due to its unique properties .
Synthesis Analysis
The synthesis of this compound has been optimized and made more versatile. An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular formula of 6-Fluoro-4-methylpyridine-3-carbonitrile is C7H5FN2 . Its molecular weight is 136 .Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, a related compound, reacts with amidines to yield a [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .Aplicaciones Científicas De Investigación
Metallation of π-Deficient Heteroaromatic Compounds
The study of metallation reactions, specifically focusing on π-deficient heteroaromatic compounds, reveals significant recent developments. These compounds, including derivatives such as 6-fluoro-4-methylpyridine-3-carbonitrile, undergo regioselective metallation, which can be chemoselectively directed at different positions depending on the conditions. This process allows for the creation of various disubstituted pyridines, showcasing the compound's utility in synthesizing complex heteroaromatic structures (Marsais & Quéguiner, 1983).
Fluorescent Chemosensors
Research on 4-methyl-2,6-diformylphenol (DFP) based compounds, related to 6-fluoro-4-methylpyridine-3-carbonitrile, highlights their significance in developing chemosensors for detecting various analytes. These compounds demonstrate high selectivity and sensitivity, underlining the potential of fluoro-substituted pyridine derivatives in creating advanced sensing materials for metals, anions, and neutral molecules (Roy, 2021).
Synthesis of Fluorinated Biphenyls
A practical synthesis method for 2-fluoro-4-bromobiphenyl, utilizing compounds related to 6-fluoro-4-methylpyridine-3-carbonitrile, showcases the importance of fluorinated intermediates in manufacturing non-steroidal anti-inflammatory drugs. This method highlights the versatility of fluoro-substituted pyridines in organic synthesis, offering efficient pathways for producing pharmaceutical intermediates (Qiu et al., 2009).
Toxicity of Organic Fluorophores
The toxicity of organic fluorophores, including those based on fluorinated pyridines, underscores the need for careful evaluation before their biomedical application. This review stresses the importance of understanding the toxicological profiles of fluorophores used in molecular imaging, pointing to the safe development and application of these compounds in diagnostics (Alford et al., 2009).
Carbon-based Solid Acids
Research on carbon-based solid acids, which could potentially incorporate fluorinated pyridines, focuses on the synthesis, properties, and applications of these materials. Such studies are crucial for developing catalysts and environmental applications, demonstrating the broader impact of fluorinated compounds in green chemistry and renewable energy (Mahajan & Gupta, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
6-fluoro-4-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXREOQLNIVKPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)






![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)
